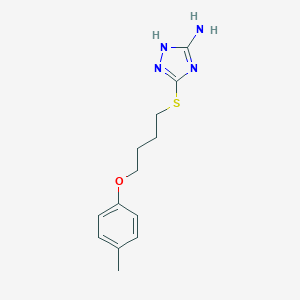
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as TBT or TBTAA, and it has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of TBTAA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. TBTAA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
TBTAA has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBTAA has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, TBTAA has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBTAA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, TBTAA also has some limitations. It is toxic at high concentrations and may have off-target effects. Additionally, TBTAA is not very water-soluble, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TBTAA. One potential direction is the development of novel drugs based on the structure of TBTAA. Another direction is the study of the mechanism of action of TBTAA, which may lead to the development of more potent and selective inhibitors of specific enzymes. Additionally, the study of the toxicity and pharmacokinetics of TBTAA may lead to a better understanding of its potential clinical applications.
Conclusion:
In conclusion, 5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, it also has some limitations, including its toxicity at high concentrations and limited water solubility. The study of TBTAA has several future directions, including the development of novel drugs and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of TBTAA involves the reaction of 4-(p-tolyloxy)butyl chloride with thiosemicarbazide under basic conditions. The resulting product is then treated with sodium azide to yield the triazole ring. The final step involves reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
TBTAA has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has been used in the development of novel drugs for the treatment of various diseases, including cancer and infectious diseases.
Propiedades
Nombre del producto |
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine |
|---|---|
Fórmula molecular |
C13H18N4OS |
Peso molecular |
278.38 g/mol |
Nombre IUPAC |
3-[4-(4-methylphenoxy)butylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H18N4OS/c1-10-4-6-11(7-5-10)18-8-2-3-9-19-13-15-12(14)16-17-13/h4-7H,2-3,8-9H2,1H3,(H3,14,15,16,17) |
Clave InChI |
NQJPFAJSYDNFPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
SMILES canónico |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)


![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)